molecular formula C19H22N4O2S B5902641 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide

Cat. No. B5902641
M. Wt: 370.5 g/mol
InChI Key: XIXIEXKJNMNANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide, also known as ITSA-1, is a small molecule inhibitor that has been developed to target the protein-protein interaction between the synaptic scaffolding protein postsynaptic density protein 95 (PSD-95) and the N-methyl-D-aspartate receptor (NMDAR). This interaction is critical for the regulation of NMDAR function in the brain, and has been implicated in a number of neurological and psychiatric disorders, including stroke, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide involves binding to the PDZ1 domain of PSD-95, which is responsible for the interaction with the NMDAR. This binding disrupts the PSD-95/NMDAR interaction, leading to a decrease in NMDAR-mediated currents and an increase in NMDAR internalization. This, in turn, leads to a reduction in excitotoxicity and neuroinflammation, which are key mechanisms underlying neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce NMDAR-mediated currents and increase NMDAR internalization, leading to a decrease in excitotoxicity and neuroinflammation. In vivo studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce ischemic brain damage, improve cognitive function, and have potential therapeutic effects in animal models of schizophrenia and drug addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide is its specificity for the PSD-95/NMDAR interaction, which makes it a valuable tool for investigating the role of this interaction in neurological and psychiatric disorders. Another advantage is its ability to cross the blood-brain barrier, which allows for in vivo studies of its effects on the brain. However, one limitation of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide is its relatively low potency, which requires high concentrations for in vitro studies. Another limitation is its potential off-target effects, which need to be carefully evaluated in future studies.

Future Directions

There are a number of future directions for research on N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide. One direction is to investigate the potential therapeutic effects of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide in human clinical trials for neurological and psychiatric disorders. Another direction is to develop more potent and selective inhibitors of the PSD-95/NMDAR interaction, which could have even greater therapeutic potential. Finally, future studies could investigate the role of other protein-protein interactions in neurological and psychiatric disorders, and develop inhibitors targeting these interactions.

Synthesis Methods

The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide involves a multi-step process, starting with the condensation of 2-mercaptoimidazole and mesitylene-2,4-dicarboxaldehyde to form the imidazole-thiazole intermediate. This intermediate is then reacted with N-methylsuccinimide in the presence of a catalyst to form the final product, N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide. The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been optimized to produce high yields and purity, and the compound has been extensively characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has been used extensively in scientific research to investigate the role of PSD-95/NMDAR interaction in neurological and psychiatric disorders. In vitro studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can disrupt the PSD-95/NMDAR interaction, leading to a decrease in NMDAR-mediated currents and an increase in NMDAR internalization. In vivo studies have shown that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide can reduce ischemic brain damage in a rat model of stroke, and can improve cognitive function in a mouse model of Alzheimer's disease. N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide has also been shown to have potential therapeutic effects in animal models of schizophrenia and drug addiction.

properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2,4,6-trimethylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12-8-13(2)18(14(3)9-12)22-17(25)5-4-16(24)20-10-15-11-23-6-7-26-19(23)21-15/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXIEXKJNMNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NCC2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.